molecular formula C18H16N2O2 B7479915 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione

1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione

Cat. No. B7479915
M. Wt: 292.3 g/mol
InChI Key: PTEBWTIOANEZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione, also known as Cgp-52432, is a small molecule inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in signal transduction pathways, regulating a wide range of cellular processes including cell growth, differentiation, and apoptosis. Inhibition of PKC has been shown to have potential therapeutic applications in cancer, cardiovascular disease, and neurological disorders.

Mechanism of Action

1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione binds to the catalytic domain of PKC, preventing its activation and subsequent downstream signaling. This leads to inhibition of cell growth, induction of apoptosis, and suppression of inflammation.
Biochemical and Physiological Effects:
In addition to its effects on PKC, 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione has been shown to modulate other signaling pathways including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. It has also been shown to inhibit the activity of the transcription factor NF-kB, which plays a key role in inflammation and immune responses.

Advantages and Limitations for Lab Experiments

1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of PKC, with minimal off-target effects. It is also cell-permeable and can be administered in vitro and in vivo. However, like all small molecule inhibitors, 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione has limitations including potential toxicity, lack of specificity, and variable pharmacokinetics.

Future Directions

There are several potential future directions for research on 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione. One area of interest is the development of more potent and selective PKC inhibitors with improved pharmacokinetic properties. Another area is the investigation of the role of PKC in other diseases such as autoimmune disorders and infectious diseases. Finally, the use of 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione in combination with other therapeutic agents may have synergistic effects and improve treatment outcomes.

Synthesis Methods

The synthesis of 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione involves a multi-step process starting with the condensation of 2,3-dioxoindoline with 2-amino-3,4-dihydroisoquinoline in the presence of acetic anhydride and triethylamine. The resulting intermediate is then subjected to a series of reactions including reduction, acetylation, and oxidation to yield the final product.

Scientific Research Applications

1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione has been extensively studied for its potential therapeutic applications in various diseases. In cancer, PKC has been shown to be overexpressed and hyperactivated, leading to increased cell proliferation and survival. Inhibition of PKC by 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione has been demonstrated to induce apoptosis and inhibit tumor growth in preclinical models of breast, prostate, and pancreatic cancer.
In cardiovascular disease, PKC has been implicated in the pathogenesis of atherosclerosis, restenosis, and heart failure. 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione has been shown to inhibit PKC-mediated smooth muscle cell proliferation and migration, as well as reduce neointimal formation in animal models of arterial injury.
In neurological disorders, PKC has been implicated in synaptic plasticity, learning, and memory. 1-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-1H-indole-2,3-dione has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-17-15-7-3-4-8-16(15)20(18(17)22)12-19-10-9-13-5-1-2-6-14(13)11-19/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEBWTIOANEZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CN3C4=CC=CC=C4C(=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1,2,3,4-Tetrahydroisoquinolin-2-YL)methyl]-2,3-dihydro-1H-indole-2,3-dione

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